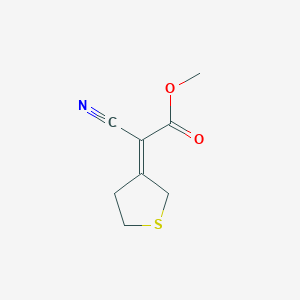

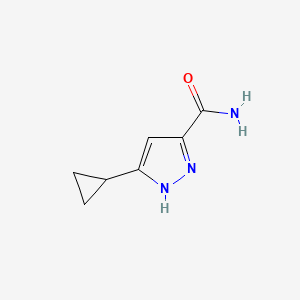

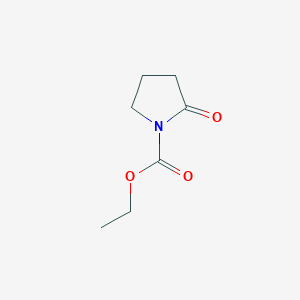

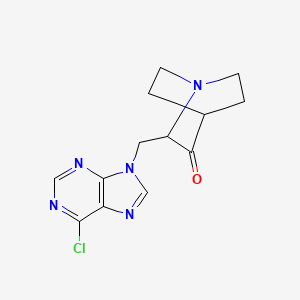

![molecular formula C11H15N3 B3351910 2-Tert-butylimidazo[1,2-a]pyridin-3-amine CAS No. 406207-72-5](/img/structure/B3351910.png)

2-Tert-butylimidazo[1,2-a]pyridin-3-amine

概要

説明

Unfortunately, there is limited information available on the description of "2-Tert-butylimidazo[1,2-a]pyridin-3-amine" .

Synthesis Analysis

The synthesis of “2-Tert-butylimidazo[1,2-a]pyridin-3-amine” has been studied in the context of its antimicrobial potency . The compound was synthesized and investigated for its antimicrobial potency against a panel of bacterial (Gram-positive and Gram-negative bacteria) and fungal pathogens . Other studies have also explored the synthesis of imidazo[1,2-a]pyridin-3-amine derivatives .Chemical Reactions Analysis

The chemical reactions involving “2-Tert-butylimidazo[1,2-a]pyridin-3-amine” have been studied in the context of its antimicrobial potency . Other studies have also explored the chemical reactions of imidazo[1,2-a]pyridin-3-amine derivatives .Physical And Chemical Properties Analysis

Unfortunately, there is limited information available on the physical and chemical properties of "2-Tert-butylimidazo[1,2-a]pyridin-3-amine" .科学的研究の応用

Anti-fungal Effects

This compound has been found to have significant anti-fungal effects . Specifically, it has been shown to be effective against Candida spp., including several multidrug-resistant strains . The compound inhibits the formation of yeast to mold as well as ergosterol formation, which is essential for fungal cell membrane structure and function .

Antimicrobial Potency

The compound has been investigated for its antimicrobial potency against a panel of bacterial (Gram-positive and Gram-negative bacteria) and fungal pathogens . This suggests potential applications in the treatment of various bacterial and fungal infections .

Inhibition of TNF-α Production

The compound has been found to inhibit the production of tumor necrosis factor alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction . Therefore, this compound could potentially be used in the treatment of diseases where TNF-α plays a detrimental role .

Anti-inflammatory Agent

The compound has been found to be orally active as an anti-inflammatory agent . It reduces expressively the levels in vivo of TNF-α and other pro-inflammatory cytokines . This suggests potential applications in the treatment of inflammatory diseases .

Potential Drug Development

The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . This suggests potential applications in the field of drug development .

In-silico Molecular Docking

The compound has been used in in-silico molecular docking studies . These studies are used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . This suggests potential applications in the field of computational biology and drug design .

作用機序

Target of Action

The primary targets of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine, also referred to as Probe II, are Candida spp. and the Excitatory Amino Acid Transporter Subtype 3 (EAAT3) . In the context of Candida spp., Probe II exhibits potent antifungal activity, particularly against multidrug-resistant strains . As for EAAT3, it plays a crucial role in the regulation of glutamatergic transmission in the mammalian central nervous system .

Mode of Action

Probe II interacts with its targets in a unique way. In the case of Candida spp., it inhibits the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to cell death . On the other hand, Probe II acts as an inhibitor of EAAT3, showing a preference for this subtype over EAAT1,2,4 .

Biochemical Pathways

The key biochemical pathway affected by Probe II in Candida spp. is the ergosterol biosynthesis pathway . By inhibiting Sterol 14-alpha demethylase (CYP51), a critical enzyme in this pathway, Probe II prevents the formation of ergosterol, leading to fungal cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico .

Result of Action

The action of Probe II results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, indicating its effectiveness in eliminating Candida spp . In the context of EAAT3, Probe II acts as a selective inhibitor, potentially modulating glutamatergic transmission .

Safety and Hazards

将来の方向性

The future directions for “2-Tert-butylimidazo[1,2-a]pyridin-3-amine” could involve further development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp . Other studies have also suggested the potential of imidazo[1,2-a]pyridine analogues as antituberculosis agents .

特性

IUPAC Name |

2-tert-butylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHJDRQRENTAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N2C=CC=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylimidazo[1,2-a]pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3351889.png)